

A Predictive Guide to the Spectroscopic Characterization of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methylbenzohydrazide

Cat. No.: B1272645

[Get Quote](#)

For Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for **2-Amino-5-methylbenzohydrazide** (CAS No. 28461-49-6).^{[1][2]} In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous benzohydrazide derivatives to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related compounds.

Introduction: The Significance of Spectroscopic Elucidation

2-Amino-5-methylbenzohydrazide, with its distinct arrangement of an aromatic amine, a methyl substituent, and a hydrazide moiety, presents a unique spectroscopic fingerprint. The accurate interpretation of this fingerprint is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. Benzohydrazide derivatives are known to play a vital role in medicinal chemistry due to their wide range of biological activities.^{[3][4]} This guide is structured to provide a comprehensive, in-depth understanding of the

expected spectroscopic data, moving beyond mere data listing to explain the underlying principles and rationale for the predicted spectral features.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Figure 1: Chemical structure of **2-Amino-5-methylbenzohydrazide**.

The key structural features that will dominate the spectroscopic data are:

- Aromatic Ring: A 1,2,4-trisubstituted benzene ring.
- Amine Group (-NH₂): A primary aromatic amine.
- Methyl Group (-CH₃): An aliphatic substituent on the aromatic ring.
- Hydrazide Group (-CONHNH₂): An amide-like functional group with a nitrogen-nitrogen single bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for **2-Amino-5-methylbenzohydrazide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale for Prediction
Aromatic-H (ortho to $-\text{NH}_2$)	~6.6 - 6.8	d	~8.0	Shielded by the electron-donating amino group.
Aromatic-H (ortho to $-\text{CH}_3$)	~6.9 - 7.1	dd	~8.0, ~2.0	Influenced by both the amino and methyl groups.
Aromatic-H (ortho to $-\text{CONHNH}_2$)	~7.2 - 7.4	d	~2.0	Deshielded by the electron-withdrawing hydrazide group.
$-\text{NH}_2$ (Amine)	~4.5 - 5.5	br s	-	Broad signal due to quadrupolar relaxation and potential hydrogen bonding.
$-\text{CH}_3$ (Methyl)	~2.2 - 2.4	s	-	Typical chemical shift for a methyl group on an aromatic ring.
$-\text{NH-}$ (Hydrazide)	~8.0 - 9.0	br s	-	Deshielded proton on the nitrogen adjacent to the carbonyl group.
$-\text{NH}_2$ (Hydrazide)	~4.0 - 5.0	br s	-	Protons on the terminal nitrogen of the hydrazide.

Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Amino-5-methylbenzohydrazide**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C=O (Carbonyl)	~165 - 170	Characteristic chemical shift for an amide/hydrazide carbonyl carbon.[3]
C-NH ₂ (Aromatic)	~145 - 150	Carbon directly attached to the electron-donating amino group.
C-CH ₃ (Aromatic)	~130 - 135	Substituted aromatic carbon.
C-CONHNH ₂ (Aromatic)	~120 - 125	Quaternary carbon attached to the hydrazide group.
Aromatic CH	~115 - 130	Range for the three protonated aromatic carbons.
-CH ₃ (Methyl)	~20 - 25	Typical chemical shift for an aromatic methyl carbon.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5]

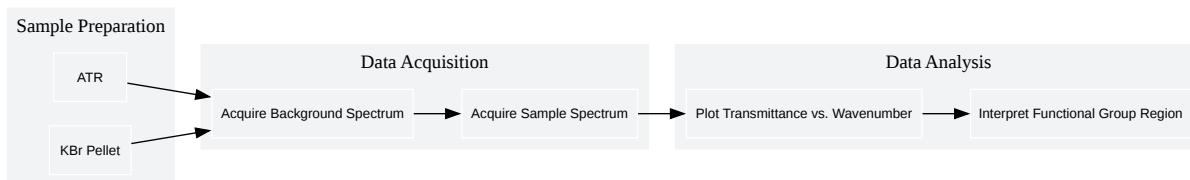
- Sample Preparation:
 - Accurately weigh 10-20 mg of **2-Amino-5-methylbenzohydrazide**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize the compound and slow down the exchange of labile N-H protons.

- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Data Acquisition:
 - Employ a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use an acquisition time of at least 3-4 seconds for good resolution.
 - Apply a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - Use a proton-decoupled pulse program.
 - Set the spectral width to encompass all carbon chemical shifts (e.g., 0-200 ppm).
 - Use an acquisition time of 1-2 seconds.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
 - A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption line shapes.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[\[6\]](#)


Table 3: Predicted IR Absorption Bands for **2-Amino-5-methylbenzohydrazide**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Expected Intensity	Rationale for Prediction
N-H Stretch (Amine)	3300 - 3500	Medium-Strong (doublet)	Characteristic of a primary amine.
N-H Stretch (Hydrazide)	~3300	Medium	Overlaps with the amine N-H stretches.
C-H Stretch (Aromatic)	3000 - 3100	Medium	Typical for C-H bonds on a benzene ring.
C-H Stretch (Aliphatic)	2850 - 3000	Medium	From the methyl group.
C=O Stretch (Amide I)	1630 - 1680	Strong	Characteristic of the hydrazide carbonyl group. ^[7]
N-H Bend (Amine/Amide II)	1550 - 1650	Strong	Bending vibrations of the N-H bonds.
C=C Stretch (Aromatic)	1450 - 1600	Medium	Skeletal vibrations of the benzene ring.
C-N Stretch	1200 - 1350	Medium	Stretching of the carbon-nitrogen bonds.

Experimental Protocol for IR Data Acquisition

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method is often quicker and requires less sample preparation.
- Data Acquisition:

- Place the prepared sample in the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
- Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .
- The final spectrum is usually presented as transmittance or absorbance versus wavenumber.[8]

[Click to download full resolution via product page](#)

Figure 2: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectral Data

- Molecular Ion (M^+): The molecular formula of **2-Amino-5-methylbenzohydrazide** is $\text{C}_8\text{H}_{11}\text{N}_3\text{O}$.[1] The expected monoisotopic mass of the molecular ion $[\text{M}]^+$ would be approximately 165.0902 g/mol. In an ESI-MS experiment, the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 166.0980 would likely be observed.
- Key Fragmentation Pathways: Electron ionization (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragments.

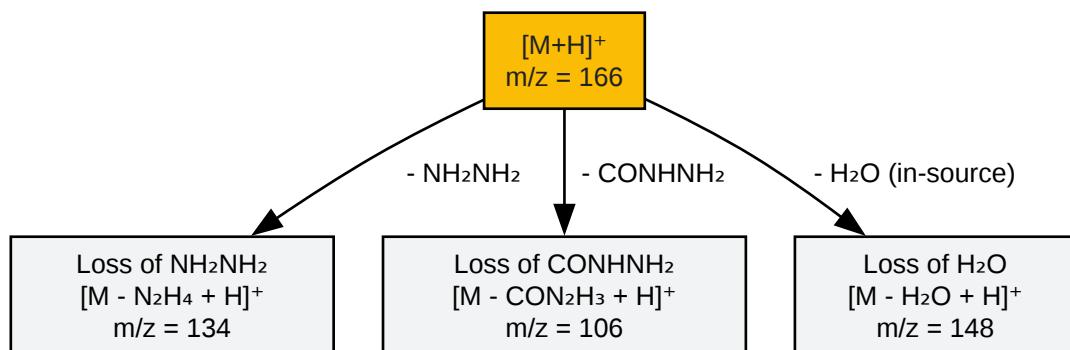

[Click to download full resolution via product page](#)

Figure 3: Predicted major fragmentation pathways for **2-Amino-5-methylbenzohydrazide** in MS/MS.

Table 4: Predicted Key Mass Fragments

m/z	Proposed Fragment	Notes
166	[C ₈ H ₁₁ N ₃ O + H] ⁺	Protonated molecular ion.
149	[C ₈ H ₉ N ₂ O] ⁺	Loss of NH ₃ from the hydrazide and amine groups.
135	[C ₈ H ₉ NO] ⁺	Loss of N ₂ H ₂ from the hydrazide moiety.
106	[C ₇ H ₈ N] ⁺	Loss of the entire hydrazide carbonyl group (-CONHNH ₂).

Experimental Protocol for Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it provides an additional layer of separation and purification.^[9]

- Instrumentation:
 - An electrospray ionization (ESI) source is commonly used for polar molecules like benzohydrazides.
 - A high-resolution mass analyzer (e.g., Orbitrap, TOF) is recommended for accurate mass measurements.
- Data Acquisition:
 - Acquire a full scan mass spectrum to identify the protonated molecular ion $[M+H]^+$.
 - Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 166) to obtain fragmentation data. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[10][11]

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of **2-Amino-5-methylbenzohydrazide**. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. While this guide is based on predictive data, the principles and interpretations are grounded in established spectroscopic theory and data from structurally related molecules, providing a solid foundation for empirical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-AMINO-5-METHYLBENZENE-1-CARBOHYDRAZIDE | 28461-49-6
[amp.chemicalbook.com]
- 2. 28461-49-6|2-Amino-5-methylbenzohydrazide|BLD Pharm [bldpharm.com]

- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Predictive Guide to the Spectroscopic Characterization of 2-Amino-5-methylbenzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272645#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-5-methylbenzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com